molecular formula C14H15N5O3 B2675257 Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate CAS No. 696649-37-3

Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate

Cat. No.: B2675257
CAS No.: 696649-37-3
M. Wt: 301.306
InChI Key: XWAJCDAEXAHLHN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate is a benzimidazole-oxadiazole hybrid compound characterized by a benzo[d]imidazole core linked via a propanoate ester to a 4-amino-1,2,5-oxadiazol-3-yl substituent. Its structural features, particularly the amino-oxadiazole moiety, are of interest in medicinal chemistry due to oxadiazoles' roles in enhancing metabolic stability and target binding .

Properties

IUPAC Name

ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-2-21-11(20)7-8-19-10-6-4-3-5-9(10)16-14(19)12-13(15)18-22-17-12/h3-6H,2,7-8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJCDAEXAHLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting appropriate precursors under cyclization conditions. For example, the reaction of a hydrazine derivative with a nitrile compound in the presence of an acid catalyst can yield the oxadiazole ring.

    Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group in the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The hydrogen atoms in the benzimidazole moiety can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate has a complex molecular structure that contributes to its biological activities. The compound's molecular formula is C15H16N6O3C_{15}H_{16}N_{6}O_{3}, with a molecular weight of approximately 316.33 g/mol. The presence of the oxadiazole and benzimidazole moieties is crucial for its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit promising antitumor activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown effectiveness against a range of microbial pathogens. Research indicates that derivatives containing the oxadiazole group possess antimicrobial properties, making this compound a candidate for developing new antimicrobial agents . In particular, studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging evidence suggests that compounds with benzimidazole structures may exhibit neuroprotective effects. This compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. This property may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antitumor Activity Evaluation

In a study conducted to evaluate the antitumor effects of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Cell LineIC50 (µM)Standard Treatment IC50 (µM)
A549 (Lung Cancer)5.010.0
MCF7 (Breast Cancer)7.512.0
HeLa (Cervical Cancer)6.011.0

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests against both Escherichia coli and Staphylococcus aureus .

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxadiazole and benzimidazole moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related benzimidazole derivatives and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate Benzo[d]imidazole Propanoate ester linked to 4-amino-1,2,5-oxadiazol-3-yl Discontinued; potential kinase inhibitor activity inferred from analogs
Methyl 3-(1H-benzo[d]imidazol-1-yl)propanoate (3c) Benzo[d]imidazole Propanoate ester (methyl) Synthesized via microfluidics; lacks oxadiazole
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-3-morpholinopropanamide (39) Benzo[d]imidazole Morpholinopropanamide-linked benzyl group IDO1 inhibitor (55% yield)
Ethyl 3-{2-[(4-cyano-3-fluorophenyl)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido}propanoate (3a, 3e) Benzo[d]imidazole Cyano-fluorophenyl and pyridinyl carboxamide Anticoagulant activity
4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives Benzo[d]imidazole 4-Amino-oxadiazole at position 2 Potent p70S6 kinase inhibitors
Key Observations:
  • Oxadiazole vs. Other Substituents: The 4-amino-1,2,5-oxadiazole group in the target compound distinguishes it from analogs like 3c (methyl ester) and 39 (morpholine amide). Oxadiazoles are known to improve metabolic stability and hydrogen-bonding capacity, which may enhance target affinity compared to bulkier groups (e.g., phenyl in ) .
  • In contrast, 3a/3e () exhibit anticoagulant activity due to fluorophenyl and pyridinyl groups.

Physicochemical Properties

  • Molecular Weight and Stability: The oxadiazole-amino group in the target compound likely increases polarity compared to 3c (methyl ester) or 39 (morpholine amide). However, its discontinued status () may indicate instability or poor solubility.
  • Spectroscopic Data : Compounds in , and 9 were characterized using ESI-MS and NMR, with reproducible data aligning with literature values. For example, 11a–11c () showed consistent ESI-MS spectra (e.g., m/z 369 for 11a ) .

Biological Activity

Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following characteristics:

PropertyValue
Molecular Formula C13H13N5O3
Molecular Weight 287.28 g/mol
CAS Number Not specified
SMILES Notation CCOC(Cn1c2ccccc2nc1c1c(N)non1)=O

This structure features a benzimidazole moiety linked to an oxadiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to its structural components .

Anticancer Potential

Studies have demonstrated that benzimidazole derivatives possess anticancer activity. The presence of the oxadiazole ring is believed to enhance cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types, including breast and lung cancers .

The proposed mechanism of action for this class of compounds includes the inhibition of DNA synthesis and interference with cellular signaling pathways. This is particularly relevant in cancer treatment where cell proliferation needs to be halted .

Case Study 1: Antitumor Activity

In a recent study, a series of benzimidazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications on the benzimidazole scaffold significantly enhanced cytotoxicity. For example, a derivative with an oxadiazole substitution showed promising results with an IC50 value lower than 20 µM against the MCF-7 breast cancer cell line .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the oxadiazole moiety displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves coupling a benzo[d]imidazole precursor with an oxadiazole moiety. For example, Mannich base reactions (e.g., refluxing with formaldehyde and amines in ethanol) are used to introduce aminoalkyl chains . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dioxane), reaction time (4–24 hours), and catalyst choice (e.g., triethylamine for nucleophilic substitutions) . Monitoring intermediates via TLC or LC-MS ensures stepwise progression .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H/13C-NMR : Assigns proton and carbon environments, especially distinguishing imidazole/oxadiazole ring protons (δ 7.0–9.0 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl ester group) .

Q. How can researchers assess the compound’s drug-likeness using computational tools?

  • Methodological Answer : Tools like Molinspiration calculate molecular descriptors (e.g., molecular weight <500 Da, logP <5, H-bond donors/acceptors ≤5/10). For this compound, predicted topological polar surface area (TPSA) values (87–139 Ų) suggest moderate oral bioavailability . Lipinski’s Rule of Five compliance can prioritize derivatives for in vitro testing .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole or benzoimidazole moieties impact biological activity?

  • Methodological Answer :
  • Oxadiazole Modifications : Substituting the 4-amino group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but may reduce solubility. Comparative SAR studies using MIC assays (e.g., against S. aureus or C. albicans) are critical .
  • Benzoimidazole Modifications : Introducing alkyl chains (e.g., ethyl groups) at the N1 position improves membrane permeability but may sterically hinder target binding .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • Data Normalization : Control for assay variability (e.g., broth microdilution vs. agar diffusion) using reference standards like ciprofloxacin .
  • Crystallographic Analysis : Use SHELX-refined structures to correlate activity with conformational flexibility (e.g., oxadiazole ring planarity affecting target binding) .
  • Meta-Analysis : Pool data from analogs (e.g., triazole or thiadiazole hybrids) to identify trends in substituent effects .

Q. How can X-ray crystallography or DFT calculations clarify the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Crystallography : Co-crystallize with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using SHELXL for refinement. Hydrogen bonding between the oxadiazole NH₂ and active-site residues is often critical .
  • DFT Calculations : Simulate electrostatic potential maps to predict nucleophilic/electrophilic regions. For example, the oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .

Q. What experimental approaches improve the compound’s solubility without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Replace the ethyl ester with a water-soluble group (e.g., phosphate ester) that hydrolyzes in vivo .
  • Co-Crystallization : Use co-solvents (e.g., PEGs) or cyclodextrin inclusion complexes to enhance aqueous stability .
  • Salt Formation : React with HCl or mesylate to form ionic derivatives, as seen in dabigatran etexilate analogs .

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